2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane

Melatonin receptor pharmacology GPCR cAMP inhibition assay MT₂ selectivity

Researchers validating melatonin MT₂ receptor assays need an empirically confirmed inactive control-generic nitrofurans lack co-profiling data against UCSF4226. CAS 115663-38-2 is the designated negative control with documented pEC₅₀ <4.5 at both hMT₁ and hMT₂ (Stein et al., Nature 2020). • Validated inactivity at hMT₁/hMT₂ up to 30 µM in cAMP inhibition assays • >470-fold potency difference vs. active probe UCSF4226 confirms assay dynamic range • ≥98% HPLC purity, matched specifications to active probe for inter-laboratory standardization. Essential for rigorous GPCR pharmacology and assay qualification protocols.

Molecular Formula C14H13NO7S
Molecular Weight 339.32 g/mol
CAS No. 115663-38-2
Cat. No. B12871442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane
CAS115663-38-2
Molecular FormulaC14H13NO7S
Molecular Weight339.32 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=C(O2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H13NO7S/c16-15(17)13-10(8-12(22-13)14-20-6-7-21-14)9-23(18,19)11-4-2-1-3-5-11/h1-5,8,14H,6-7,9H2
InChIKeyWPWYZYXLYUDZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane: Structural Identity & Primary Role


2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane (CAS 115663-38-2; Sigma RefCode Z3670677764, product number SML2754) is a synthetic small molecule (C₁₄H₁₃NO₇S, MW 339.32 g/mol) that combines a 5-nitrofuran core with a benzenesulfonylmethyl substituent at the 4-position and a 1,3-dioxolane ring at the 2-position of the furan . Structurally it belongs to the 5-nitrofuran class, a well-established group of synthetic antimicrobial agents, yet its primary documented and validated application is as a chemically matched inactive control compound for the selective human melatonin MT₂ receptor agonist UCSF4226 (ZINC128734226) in G protein-coupled receptor (GPCR) pharmacology research [1]. The compound is commercially available at ≥98% purity (HPLC) as a research-grade chemical from Sigma-Aldrich and other specialty vendors .

Why Generic Analogs Cannot Substitute for 2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane


Although the 5-nitrofuran scaffold is historically associated with broad-spectrum antibacterial activity [1], the compound 2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane (CAS 115663-38-2) occupies a fundamentally different functional niche: it serves as a validated negative control for a specific melatonin MT₂ receptor agonist (UCSF4226) in GPCR signaling assays [2]. Generic substitution with other 5-nitrofuran derivatives such as nitrofurantoin, 2-(benzenesulfonylmethyl)-5-nitrofuran (CAS 40941-17-1), or simpler dioxolane-bearing nitrofurans (e.g., CAS 51792-22-4) would fail because these compounds have not been co-profiled against UCSF4226 in the same assay system, their receptor activity at MT₁ and MT₂ is uncharacterized, and their physicochemical properties—including molecular weight, lipophilicity, and polar surface area—differ substantially from the target compound, precluding their use as chemically matched controls . The critical determinant of this compound's procurement value is not its membership in the nitrofuran class but its empirically demonstrated lack of agonist or inverse agonist activity at human MT₁ and MT₂ receptors (pEC₅₀ < 4.5 at both subtypes) when tested head-to-head with the active probe in a standardized cAMP inhibition assay [2].

Differentiation Evidence for 2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane vs. Comparators


hMT₂ Receptor Activity: Inactive Control Profiling vs UCSF4226

In a direct head-to-head comparison using the identical cell-based cAMP inhibition assay, 2-{4-[(benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane (Sigma SML2754) exhibited no measurable agonist or inverse agonist activity at the human MT₂ (hMT₂) melatonin receptor, with a pEC₅₀ < 4.5 (equivalent to EC₅₀ > ~30 µM), whereas the active probe UCSF4226 (Sigma SML2753) demonstrated potent and selective hMT₂ agonism with a pEC₅₀ of 8.2 ± 0.1 (89% ± 3% Emax, EC₅₀ ≈ 6.3 nM) [1]. This represents a greater than 470-fold difference in potency at the primary target receptor. At the hMT₁ receptor, the compound likewise showed no activity (pEC₅₀ < 4.5), while UCSF4226 showed partial agonism (pEC₅₀ 6.8 ± 0.2, 79% ± 3% Emax) [1]. The compound's complete lack of activity at both melatonin receptor subtypes, measured under identical experimental conditions as the active probe, constitutes the evidentiary basis for its designated role as an inactive control [1].

Melatonin receptor pharmacology GPCR cAMP inhibition assay MT₂ selectivity Negative control validation

Structural Differentiation from Closest Non-Dioxolane Analog

The closest structurally characterized analog lacking the 1,3-dioxolane ring is 2-(benzenesulfonylmethyl)-5-nitrofuran (CAS 40941-17-1, C₁₁H₉NO₅S, MW 267.26 g/mol) . The target compound (CAS 115663-38-2) differs by the addition of a 1,3-dioxolane ring fused at the furan 2-position, increasing the molecular weight by 72.06 g/mol (to 339.32 g/mol) and adding two hydrogen bond acceptors (total 8 vs. 5 in the analog) . Computed physicochemical parameters further distinguish the two: the target compound has a predicted LogP of 0.32 (ACD/Labs) and a topological polar surface area (TPSA) of 120 Ų, whereas the non-dioxolane analog 40941-17-1 has a predicted density of 1.432 g/cm³, boiling point of ~500 °C at 760 mmHg, and a LogP estimated at approximately 1.8 based on fragment contributions (3.81 by the ChemSrc algorithm vs. 0.32 ACD/Labs for the target) . The dioxolane ring functions as a masked aldehyde/acetal protecting group, altering both the electronic character at the furan 2-position and the three-dimensional conformation of the molecule, which may affect target binding at melatonin receptors .

Chemical structure comparison Dioxolane protection Molecular complexity Scaffold differentiation

Differentiation from Alternative Inactive Control ZINC37781618

In the same Nature 2020 study, two distinct inactive controls were validated for two different active probes: ZINC37781618 (Sigma SML2752, CAS 1183572-42-0) serves as the inactive control for the MT₁-selective inverse agonist UCSF7447, while the target compound Z3670677764 (Sigma SML2754, CAS 115663-38-2) serves as the inactive control for the MT₂-selective agonist UCSF4226 [1]. Both inactive controls exhibit the same activity profile (hMT₁ pEC₅₀ < 4.5, hMT₂ pEC₅₀ < 4.5), yet they are chemically distinct: ZINC37781618 (C₁₆H₁₅ClN₄, MW 298.77 g/mol) is a chlorophenyl-triazole derivative bearing no nitrofuran, dioxolane, or sulfone functionality, whereas the target compound is a nitrofuran-dioxolane-benzenesulfonyl hybrid [1]. The deliberate chemical mismatch between these two controls reflects the fact that each was selected to be structurally related to its respective active probe: UCSF4226 (C₁₃H₁₃BrN₂O, MW 293.16 g/mol) is not a nitrofuran either, suggesting that the nitrofuran-dioxolane scaffold of the target compound was not chosen for structural mimicry of the agonist but rather for its demonstrated absence of melatonergic activity across both receptor subtypes, making it a functionally clean negative control [1].

Inactive control pairing Chemotype matching MT₁ vs MT₂ selectivity Experimental design

Physicochemical Differentiation from Nitrofurantoin

Compared to nitrofurantoin (CAS 67-20-9, C₈H₆N₄O₅, MW 238.16 g/mol), the prototypical 5-nitrofuran antibiotic, the target compound (MW 339.32 g/mol) is 101.16 g/mol heavier (42% larger) and contains a benzenesulfonyl group and a dioxolane ring that are absent in nitrofurantoin . Although both compounds comply with Lipinski's Rule of Five (the target compound has zero Rule of 5 violations ), their lipophilicity profiles differ markedly: the target compound has a predicted ACD/LogP of 0.32 , whereas nitrofurantoin has reported experimental LogP values ranging from -0.40 to +0.07 [1], indicating the target compound is moderately more lipophilic. The polar surface area is comparable (target: 120 Ų; nitrofurantoin: ~118–121 Ų [1]), but the target compound possesses 8 hydrogen bond acceptors vs. nitrofurantoin's 6–7, with zero hydrogen bond donors in the target compound vs. nitrofurantoin's 2 . These differences in molecular weight, H-bond donor count, and LogP predict distinct membrane permeability and oral bioavailability characteristics .

Drug-likeness Lipinski Rule of Five Physicochemical profiling Permeability prediction

Purity and Quality Assurance vs Unvalidated Vendors

The Sigma-Aldrich SML2754 product specification guarantees ≥98% purity by HPLC, with the compound supplied as a white to beige powder soluble in DMSO at 2 mg/mL (clear solution), with a recommended storage temperature of 2–8 °C . This level of documented purity and solubility characterization contrasts with generic listings of the same CAS number on bulk chemical marketplaces where purity is stated as 97% without specifying the analytical method (e.g., Chemenu catalog CM1073079 ). Furthermore, the Sigma-Aldrich product is accompanied by a defined Biochem/physiol Actions statement explicitly linking it to the UCSF4226 control application and referencing the Stein et al. 2020 Nature publication [1], providing traceable quality assurance that is absent from non-specialty vendors. The compound is not listed as a controlled substance and carries WGK 3 (German water hazard class) and Storage Class 11 (combustible solids) classifications .

Chemical purity Quality assurance HPLC assay Research-grade specification

Validated Application Scenarios for 2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane


Negative Control for hMT₂ Receptor Activation Studies

The primary validated application is as the designated inactive control for experiments employing UCSF4226 (Sigma SML2753) as a selective hMT₂ melatonin receptor agonist [1]. In standard cAMP inhibition assays using HEK cells transiently expressing hMT₂ receptors, the compound should be tested in parallel with UCSF4226 at concentrations up to 30 µM to confirm that observed cAMP modulation is receptor-mediated and not due to assay interference or off-target effects [1]. The documented pEC₅₀ < 4.5 at both hMT₁ and hMT₂ provides a quantitative benchmark: any compound that produces a pEC₅₀ ≥ 4.5 in this system can be considered to possess detectable melatonergic activity, while values below this threshold, as observed for SML2754, confirm functional inactivity [1].

Chemotype Control for Melatonin Receptor SAR Studies

When screening new chemical entities for melatonin receptor activity, this compound can serve as a structurally distinct negative control chemotype (nitrofuran-dioxolane-benzenesulfonyl scaffold) that has been empirically shown to lack melatonergic activity [1]. Its physicochemical profile (MW 339.32, LogP 0.32, TPSA 120 Ų) places it within drug-like chemical space, making it a suitable comparator for assessing whether hit compounds' activity arises from specific receptor engagement rather than non-specific hydrophobic or membrane-perturbing effects . Unlike ZINC37781618 (SML2752), which is a chlorophenyl-triazole, this compound offers a more polar, oxygen-rich chemotype for control diversity [1].

Assay QC and Inter-Laboratory Reproducibility Reference

Because this compound's inactivity at MT₁ and MT₂ has been documented in a high-impact, peer-reviewed publication (Stein et al., Nature 2020) with explicit pEC₅₀ values (< 4.5, n=3 independent experiments) [1], it can be included as a reference standard in assay qualification protocols. Laboratories establishing melatonin receptor screening cascades can use SML2754 alongside the active probe UCSF4226 to verify assay sensitivity and dynamic range: a properly functioning assay should detect the >470-fold potency difference between the active probe and the inactive control at hMT₂ [1]. The commercial availability of both compounds from the same supplier (Sigma-Aldrich) with matched purity specifications (≥98% HPLC) further supports inter-laboratory standardization .

Tool for Dissecting MT₂- vs MT₁-Mediated Signaling

In experiments designed to attribute physiological or cellular responses specifically to MT₂ receptor activation by UCSF4226, the inclusion of this inactive control is methodologically essential [1]. Because UCSF4226 shows 91-fold selectivity for hMT₂ over hMT₁ [2], but retains partial hMT₁ agonism (pEC₅₀ 6.8, 79% Emax), the use of SML2754 (which is inactive at both subtypes) alongside an MT₁-selective control set (e.g., UCSF7447 and its matched inactive control ZINC37781618) enables rigorous dissection of MT₂-specific from MT₁-mediated effects in downstream signaling assays [1].

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